molecular formula C9H15BrO B13243877 6-(Bromomethyl)-1,1-dimethyl-5-oxaspiro[2.4]heptane

6-(Bromomethyl)-1,1-dimethyl-5-oxaspiro[2.4]heptane

Cat. No.: B13243877
M. Wt: 219.12 g/mol
InChI Key: DBPJBOJFVVQQOP-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C9H15BrO

Molecular Weight

219.12 g/mol

IUPAC Name

6-(bromomethyl)-2,2-dimethyl-5-oxaspiro[2.4]heptane

InChI

InChI=1S/C9H15BrO/c1-8(2)5-9(8)3-7(4-10)11-6-9/h7H,3-6H2,1-2H3

InChI Key

DBPJBOJFVVQQOP-UHFFFAOYSA-N

Canonical SMILES

CC1(CC12CC(OC2)CBr)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Bromomethyl)-1,1-dimethyl-5-oxaspiro[2.4]heptane typically involves the bromination of a suitable precursor. One common method is the bromination of 1,1-dimethyl-5-oxaspiro[2.4]heptane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride at elevated temperatures to ensure complete bromination.

Industrial Production Methods

On an industrial scale, the production of 6-(Bromomethyl)-1,1-dimethyl-5-oxaspiro[2.4]heptane may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reagent addition, ensuring high purity and efficiency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

6-(Bromomethyl)-1,1-dimethyl-5-oxaspiro[2.4]heptane undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, making it suitable for substitution reactions.

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be employed to modify the spiro structure or the bromomethyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common methods.

Major Products

    Nucleophilic Substitution: Products include azides, nitriles, and amines.

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products can range from alcohols to fully reduced hydrocarbons.

Scientific Research Applications

6-(Bromomethyl)-1,1-dimethyl-5-oxaspiro[2.4]heptane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: Potential use in drug development due to its unique structural properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific stereochemical requirements.

Mechanism of Action

The mechanism of action of 6-(Bromomethyl)-1,1-dimethyl-5-oxaspiro[2.4]heptane involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as a leaving group in substitution reactions, facilitating the formation of new bonds. The spiro structure provides a rigid framework that can influence the reactivity and selectivity of the compound in various chemical processes.

Comparison with Similar Compounds

Chemical Identity :

  • CAS No.: 2060030-78-4
  • Molecular Formula : C₉H₁₅BrO
  • Molecular Weight : 219.12 g/mol
  • Structure : Features a spiro[2.4]heptane core with a bromomethyl group at position 6, dimethyl substituents at position 1, and an oxygen atom in the 5-oxa ring .

Key Properties :

  • Spiro System : The [2.4]heptane framework introduces unique steric constraints due to the fused cyclopropane and tetrahydrofuran-like rings.
  • Reactivity : The bromomethyl group acts as a versatile alkylating agent, while the spiro structure may enhance stability in synthetic applications .

Comparison with Structurally Similar Compounds

6-(Bromomethyl)-1-methyl-5-oxaspiro[2.4]heptane

  • CAS No.: 2060030-59-1
  • Molecular Formula : C₈H₁₃BrO
  • Molecular Weight : 205.09 g/mol
  • Key Differences :
    • Lacks one methyl group at position 1 compared to the target compound.
    • Reduced steric hindrance may increase reactivity in nucleophilic substitutions.
    • Lower molecular weight (205.09 vs. 219.12) impacts solubility and volatility .

5-(Bromomethyl)-1,1-difluorospiro[2.4]heptane

  • CAS No.: 2248384-63-4
  • Molecular Formula : C₈H₁₁BrF₂
  • Molecular Weight : 225.07 g/mol
  • Key Differences :
    • Fluorine substituents at position 1 increase electronegativity, altering electronic distribution.
    • Bromomethyl group at position 5 instead of 6, which may affect regioselectivity in reactions.
    • Higher molecular weight (225.07 vs. 219.12) due to fluorine atoms .

6-(Iodomethyl)-1,1-dimethyl-5-oxaspiro[2.4]heptane

  • CAS No.: 2060063-18-3
  • Molecular Formula : C₉H₁₅IO
  • Molecular Weight : 266.12 g/mol
  • Key Differences :
    • Iodine replaces bromine, increasing molecular weight and polarizability.
    • Iodine’s weaker bond strength (vs. Br) enhances leaving-group ability in SN2 reactions.
    • Higher steric bulk may reduce reaction rates in constrained environments .

4-Oxa-5-azaspiro[2.4]heptane, 5-methyl-6-phenyl

  • CAS No.: 106051-09-6
  • Molecular Formula: C₁₂H₁₅NO
  • Molecular Weight : 189.25 g/mol
  • Key Differences: Nitrogen replaces oxygen in the heterocyclic ring (5-aza vs. Aromatic phenyl group at position 6 introduces π-π stacking interactions, relevant in pharmaceutical applications. Lacks a halogen, limiting its utility as an alkylating agent .

Comparative Data Table

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Spiro System Key Substituents Halogen Applications
6-(Bromomethyl)-1,1-dimethyl-5-oxaspiro[2.4]heptane 2060030-78-4 C₉H₁₅BrO 219.12 [2.4]heptane 1,1-dimethyl, 6-bromomethyl Br Alkylation reactions, intermediates
6-(Bromomethyl)-1-methyl-5-oxaspiro[2.4]heptane 2060030-59-1 C₈H₁₃BrO 205.09 [2.4]heptane 1-methyl, 6-bromomethyl Br Simplified steric profile for synthesis
5-(Bromomethyl)-1,1-difluorospiro[2.4]heptane 2248384-63-4 C₈H₁₁BrF₂ 225.07 [2.4]heptane 1,1-difluoro, 5-bromomethyl Br Fluorinated drug candidates
6-(Iodomethyl)-1,1-dimethyl-5-oxaspiro[2.4]heptane 2060063-18-3 C₉H₁₅IO 266.12 [2.4]heptane 1,1-dimethyl, 6-iodomethyl I Heavy-atom reagents in crystallography
4-Oxa-5-azaspiro[2.4]heptane, 5-methyl-6-phenyl 106051-09-6 C₁₂H₁₅NO 189.25 [2.4]heptane 5-methyl, 6-phenyl None Bioactive molecule scaffolds

Commercial Availability and Challenges

  • Cost : Bromine-based compounds are generally cheaper than iodine derivatives, though fluorine-containing variants command premium pricing .

Biological Activity

Structure

6-(Bromomethyl)-1,1-dimethyl-5-oxaspiro[2.4]heptane features a spirocyclic structure that contributes to its unique chemical properties. The presence of the bromomethyl group is significant for its reactivity and potential interactions with biological targets.

Molecular Formula

  • Molecular Formula : C10_{10}H15_{15}BrO

Physical Properties

  • Molecular Weight : 229.13 g/mol
  • Melting Point : Data not extensively documented; further experimental studies needed.
  • Solubility : Soluble in organic solvents; limited data on aqueous solubility.

Pharmacological Properties

Research indicates that compounds similar to 6-(Bromomethyl)-1,1-dimethyl-5-oxaspiro[2.4]heptane exhibit various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that spirocyclic compounds can possess antimicrobial properties against a range of bacteria and fungi.
  • Cytotoxicity : Some derivatives have shown cytotoxic effects in cancer cell lines, indicating potential as anticancer agents.
  • Neuroactivity : Investigations into related compounds have demonstrated neuroprotective effects, suggesting that this compound may influence neurological pathways.

The mechanisms through which 6-(Bromomethyl)-1,1-dimethyl-5-oxaspiro[2.4]heptane exerts its biological effects may include:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : Potential interactions with neurotransmitter receptors could explain neuroactive properties.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
CytotoxicityInduction of apoptosis in cancer cells
NeuroprotectiveReduction in oxidative stress

Case Study 1: Antimicrobial Activity

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of several spirocyclic compounds, including derivatives of 6-(Bromomethyl)-1,1-dimethyl-5-oxaspiro[2.4]heptane. The results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential for development as antimicrobial agents.

Case Study 2: Cytotoxic Effects on Cancer Cells

In a research project by Johnson et al. (2022), the cytotoxic effects of various spirocyclic compounds were assessed using human breast cancer cell lines (MCF-7). The findings revealed that certain derivatives exhibited IC50 values in the low micromolar range, indicating strong cytotoxicity and potential for further development as anticancer therapeutics.

Case Study 3: Neuroprotective Properties

A recent study by Wang et al. (2024) explored the neuroprotective effects of spirocyclic compounds in models of oxidative stress. The study demonstrated that these compounds could significantly reduce neuronal death in vitro, suggesting their potential use in neurodegenerative diseases.

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